2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide
Overview
Description
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide is an organic compound that features a bromophenyl group, a difluorophenyl group, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bromophenylmethylsulfanyl intermediate: This step involves the reaction of 2-bromobenzyl chloride with sodium sulfide to form 2-(bromophenyl)methylsulfanyl.
Acylation reaction: The intermediate is then reacted with 2,4-difluoroaniline in the presence of an acylating agent such as acetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
- 2-[4-[(E)-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide
Uniqueness
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both bromophenyl and difluorophenyl groups, which can impart distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and potential biological activities that may not be observed in similar compounds.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-(2,4-difluorophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF2NOS/c16-12-4-2-1-3-10(12)8-21-9-15(20)19-14-6-5-11(17)7-13(14)18/h1-7H,8-9H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBRUCQYYLXSTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NC2=C(C=C(C=C2)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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